![molecular formula C18H20N2O2S B5760217 N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)

N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

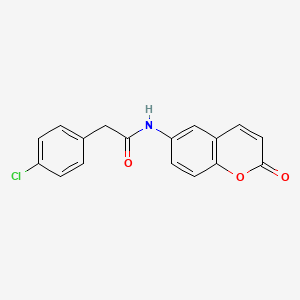

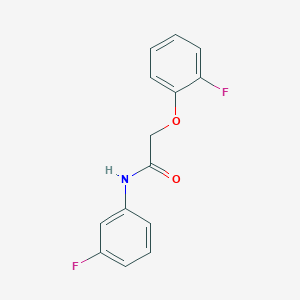

N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as AMPT, is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. In

Mécanisme D'action

AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. Tyrosine hydroxylase converts the amino acid tyrosine into L-DOPA, which is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. By inhibiting tyrosine hydroxylase, AMPT reduces the availability of L-DOPA and dopamine, leading to a depletion of dopamine levels in the brain.

Biochemical and Physiological Effects:

The depletion of dopamine levels in the brain caused by AMPT has been shown to have a range of biochemical and physiological effects. These include changes in behavior, mood, and cognition, as well as alterations in neurotransmitter systems such as serotonin and norepinephrine. AMPT has also been shown to affect the function of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using AMPT in lab experiments is that it allows researchers to selectively deplete dopamine levels in the brain without affecting other neurotransmitter systems. This makes it a useful tool for studying the specific effects of dopamine depletion on behavior, mood, and cognition. However, there are also some limitations to using AMPT. For example, the effects of AMPT are reversible, and dopamine levels typically return to baseline within a few hours after administration. This means that experiments using AMPT need to be carefully timed and controlled to ensure that the effects of dopamine depletion are accurately measured.

Orientations Futures

There are many potential future directions for AMPT research. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. Another area of interest is the development of new drugs that target the dopamine system, using AMPT as a tool to test their efficacy. Additionally, there is potential for AMPT to be used in the diagnosis and treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.

Conclusion:

In conclusion, AMPT is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. It is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine, and the compound works by inhibiting the enzyme tyrosine hydroxylase. While there are some limitations to using AMPT in lab experiments, it remains a valuable tool for studying the specific effects of dopamine depletion on brain function.

Méthodes De Synthèse

The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

AMPT is commonly used in pharmacology and neuroscience research to study the effects of dopamine depletion. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and movement control. AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine. This leads to a depletion of dopamine levels in the brain, which can be used to model dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.

Propriétés

IUPAC Name |

1-(4-acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13(21)15-5-7-16(8-6-15)20-18(23)19-12-11-14-3-9-17(22-2)10-4-14/h3-10H,11-12H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRZYTDJKANGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)

![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)

![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)